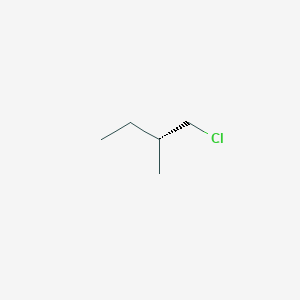

(2R)-1-Chloro-2-methylbutane

Description

Significance of Chirality in Organic Synthesis and Medicinal Chemistry

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in organic chemistry. numberanalytics.comlibretexts.org This "handedness" arises from the presence of a stereogenic center, typically a carbon atom bonded to four different substituents. hilarispublisher.comquora.com The two non-superimposable mirror images are known as enantiomers. While enantiomers possess identical physical and chemical properties in an achiral environment, their behavior can differ dramatically in the presence of other chiral molecules, such as the enzymes and receptors found in biological systems. quora.commdpi.com

This distinction is of paramount importance in medicinal chemistry. Often, only one enantiomer of a chiral drug, the "eutomer," is responsible for the desired therapeutic effect, while the other, the "distomer," may be inactive or even cause adverse effects. nih.gov The historical example of thalidomide, where one enantiomer was therapeutic and the other teratogenic, underscored the critical need for enantiomerically pure pharmaceuticals. rsc.org Consequently, the ability to synthesize single enantiomers of drug candidates is a central goal in modern drug discovery and development, leading to safer and more effective medicines. mdpi.comchiralpedia.comrsc.org

In organic synthesis, chiral molecules are invaluable as starting materials, intermediates, and catalysts for creating new stereocenters with high selectivity. hilarispublisher.com The use of chiral building blocks allows for the construction of complex target molecules with a defined three-dimensional structure, a crucial aspect in the synthesis of natural products and other biologically active compounds. youtube.com

Overview of (2R)-1-Chloro-2-methylbutane within the Context of Chiral Building Blocks

This compound is a primary alkyl chloride that possesses a chiral center at the second carbon atom. As a member of the family of chiral halogenated alkanes, it serves as a valuable building block in organic synthesis. labscoop.comchemimpex.comtcichemicals.comchemie-brunschwig.ch Its utility stems from the presence of both a reactive carbon-chlorine bond, which can participate in nucleophilic substitution reactions, and a defined stereocenter. chemimpex.com This combination allows for the introduction of a specific stereochemical configuration into a target molecule. The (S)-enantiomer, (S)-(+)-1-chloro-2-methylbutane, is also a recognized chiral building block. chemimpex.com

Evolution of Research Perspectives on Stereospecific Halogenated Hydrocarbons

Historically, alkyl halides were often viewed as simple alkylating agents. nih.govresearchgate.net However, research has increasingly focused on their potential as key components in bioactive molecules and as tools for controlling stereochemistry in synthesis. The development of stereoselective halogenation reactions has been a significant area of advancement, providing methods to introduce halogens with high stereocontrol. nih.govhhu.de This includes strategies like the stereospecific opening of epoxides with halide ions and the development of chiral halogen-bonding organocatalysts. nih.govresearchgate.net

The understanding of the role of halogens in molecular interactions has also evolved. Beyond simple steric bulk, halogens can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as a Lewis acid. acs.org This interaction is increasingly recognized for its importance in protein-ligand binding and supramolecular chemistry. acs.orgacs.org Consequently, the perspective on stereospecific halogenated hydrocarbons has shifted from them being mere synthetic intermediates to being recognized for their potential to directly contribute to the biological activity and structural integrity of molecules. nih.govresearchgate.net

Interactive Data Tables

Below are interactive tables summarizing key properties and identifiers for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₁Cl | nih.govepa.gov |

| Molecular Weight | 106.59 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 53352-99-1 | nih.govchemsrc.com |

| Boiling Point | 100 °C at 750 mmHg (for the racemic mixture) | sigmaaldrich.com |

| Density | 0.886 g/mL at 25 °C (for the racemic mixture) | sigmaaldrich.com |

| Refractive Index | n20/D 1.412 (for the racemic mixture) | sigmaaldrich.com |

Table 2: Spectroscopic Data Identifiers for 1-Chloro-2-methylbutane (B150327) (Racemic)

| Spectroscopic Data | Source Identifier |

| 13C NMR | SpectraBase ID: 1lqhiZDK1Wa |

| Full Spectral Data (NMR, FTIR, Raman, MS) | SpectraBase Compound ID: yU3NRbbqaI |

Note: Spectroscopic data is for the racemic mixture, 1-chloro-2-methylbutane. spectrabase.com

Structure

3D Structure

Properties

CAS No. |

53352-99-1 |

|---|---|

Molecular Formula |

C5H11Cl |

Molecular Weight |

106.59 g/mol |

IUPAC Name |

(2R)-1-chloro-2-methylbutane |

InChI |

InChI=1S/C5H11Cl/c1-3-5(2)4-6/h5H,3-4H2,1-2H3/t5-/m1/s1 |

InChI Key |

IWAKWOFEHSYKSI-RXMQYKEDSA-N |

Isomeric SMILES |

CC[C@@H](C)CCl |

Canonical SMILES |

CCC(C)CCl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2r 1 Chloro 2 Methylbutane

Stereoselective Synthesis Approaches and Enantiomeric Control

Achieving high enantiomeric purity in the synthesis of (2R)-1-chloro-2-methylbutane hinges on methodologies that can selectively form one enantiomer over the other. This is primarily accomplished by either starting with a chiral molecule or by using a chiral catalyst to influence the stereochemical outcome of the reaction.

Enantioselective Routes to Chiral 1-Chloro-2-methylbutane (B150327) Isomers

The most direct and reliable method for synthesizing an enantiomerically pure chiral alkyl halide like this compound is to begin with a readily available, enantiomerically pure starting material. This "chiral pool" approach leverages naturally occurring chiral molecules.

For the target compound, the logical precursor is (R)-2-methyl-1-butanol. In this strategy, the hydroxyl group of the primary alcohol is replaced with a chlorine atom. Crucially, the reaction occurs at the C1 carbon, which is not the chiral center (C2). Therefore, the original stereoconfiguration of the starting material is preserved.

Common reagents for this transformation include thionyl chloride (SOCl₂) and phosphorus halides like phosphorus trichloride (B1173362) (PCl₃). edubull.com The reaction with thionyl chloride is particularly effective as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the reaction to completion and simplifying purification. edubull.com

Reaction Scheme: (R)-2-methyl-1-butanol + SOCl₂ → this compound + SO₂ + HCl

This method provides excellent control over the stereochemistry, as the bonds at the C2 chiral center remain untouched throughout the reaction sequence.

Application of Chiral Catalysis in Asymmetric Chlorination

Asymmetric catalysis represents a more advanced approach where a small amount of a chiral catalyst directs a reaction to favor the formation of one enantiomer. While highly successful for many reaction types, the direct, catalytic asymmetric chlorination of an unactivated C-H bond on an alkane like 2-methylbutane is an exceptionally challenging and largely unsolved problem in synthetic chemistry.

However, the principles of asymmetric chlorination have been successfully applied to more reactive molecules. For instance, chiral catalysts have been developed for the enantioselective chlorination of substrates such as β-ketoesters and olefins. mdpi.comthieme-connect.de These catalysts, often metal complexes with chiral ligands, create a chiral environment around the substrate, forcing the chlorinating agent to attack from a specific face, leading to an excess of one enantiomer. mdpi.commdpi.com

For example, a complex of Zinc acetate (B1210297) with a chiral N-pentafluorobenzyl-PyBidine ligand has been shown to catalyze the asymmetric chlorination of β-ketoesters with N-chlorosuccinimide (NCS), achieving high enantiomeric excess. mdpi.com While these specific systems are not directly applicable to simple alkanes, they demonstrate the potential of chiral catalysis. Future research may lead to catalysts capable of selectively activating and chlorinating specific C-H bonds in alkanes with high enantiomeric control.

Mechanistic Studies of Halogenation Reactions Leading to this compound

Understanding the underlying reaction mechanisms is critical for predicting and controlling the stereochemical outcome of a synthesis. The two primary pathways to alkyl halides—radical halogenation and nucleophilic substitution—have vastly different implications for the synthesis of a specific enantiomer like this compound.

Radical Halogenation Pathways and Stereochemical Outcomes

The free-radical chlorination of an alkane, such as 2-methylbutane, is a classic example of a chain reaction involving initiation, propagation, and termination steps. This method, however, suffers from a lack of selectivity, both in terms of which hydrogen is replaced (regioselectivity) and the resulting stereochemistry.

When 2-methylbutane is subjected to free-radical chlorination, a mixture of four different monochlorinated isomers is produced: 1-chloro-2-methylbutane, 2-chloro-2-methylbutane (B165293), 2-chloro-3-methylbutane, and 1-chloro-3-methylbutane. study.comechemi.com

The key issue regarding stereochemistry arises during the propagation step. For the formation of 1-chloro-2-methylbutane, a chlorine radical abstracts a hydrogen atom from the C1 carbon of 2-methylbutane. This creates a primary alkyl radical. This radical intermediate is trigonal planar and achiral. The subsequent reaction with a chlorine molecule (Cl₂) can occur from either face of the planar radical with equal probability. This results in the formation of a 50:50 mixture of this compound and (2S)-1-chloro-2-methylbutane, a product known as a racemic mixture.

Therefore, due to the formation of a planar radical intermediate and the resulting loss of stereochemical information, free-radical halogenation is an unsuitable method for producing a single enantiomer of a chiral alkyl halide.

Nucleophilic Substitution Routes to Chiral Alkyl Chlorides

Nucleophilic substitution reactions provide a much more controlled approach to synthesizing chiral alkyl chlorides. These reactions are broadly classified as Sₙ1 (substitution nucleophilic unimolecular) and Sₙ2 (substitution nucleophilic bimolecular). The choice of substrate (primary, secondary, or tertiary alcohol) dictates which mechanism will predominate.

The Sₙ1 mechanism proceeds through a carbocation intermediate. For example, the reaction of a tertiary alcohol like 2-methyl-2-butanol (B152257) with HCl to form 2-chloro-2-methylbutane follows this pathway. study.comyoutube.comquizlet.com The departure of the leaving group (water) forms a planar, achiral carbocation. The nucleophile (Cl⁻) can then attack this intermediate from either side, leading to racemization if a chiral center is formed.

In contrast, the Sₙ2 mechanism is a single, concerted step where the nucleophile attacks the carbon atom at the same time as the leaving group departs. masterorganicchemistry.com This mechanism is characteristic of primary and secondary alcohols. ncert.nic.in A key feature of the Sₙ2 reaction is "backside attack," where the nucleophile approaches from the side opposite the leaving group. This leads to an inversion of the stereochemical configuration at the reaction center, a phenomenon known as Walden inversion. masterorganicchemistry.com

For the synthesis of this compound from an enantiopure alcohol, the precursor is (R)-2-methyl-1-butanol, a primary alcohol. ncert.nic.in When a reagent like thionyl chloride (SOCl₂) is used, the alcohol's hydroxyl group is converted into a better leaving group (a chlorosulfite ester). edubull.commasterorganicchemistry.comlibretexts.org The chloride ion then acts as a nucleophile. However, because the substitution occurs at the primary C1 carbon, which is not the chiral center, the configuration at the C2 chiral center is unaffected. The reaction proceeds with retention of the original stereocenter's configuration. This makes the Sₙ2-type reaction on a chiral primary alcohol the preferred mechanistic pathway for this synthesis.

| Pathway | Starting Material | Key Intermediate | Stereochemical Outcome | Suitability for (2R) Isomer |

|---|---|---|---|---|

| Radical Halogenation | 2-Methylbutane | Planar Alkyl Radical | Racemic Mixture (R and S) | Poor |

| Nucleophilic Substitution (Sₙ2 type) | (R)-2-Methyl-1-butanol | Transition State (no discrete intermediate) | Retention of Configuration at C2 | Excellent |

| Nucleophilic Substitution (Sₙ1) | (hypothetical chiral tertiary alcohol) | Planar Carbocation | Racemization | Poor |

Optimization of Reaction Conditions and Novel Synthetic Techniques

Optimizing reaction conditions is essential for maximizing yield, purity, and efficiency while minimizing reaction times and waste. For Sₙ2 reactions, factors such as solvent, temperature, and reagent choice are critical. nih.gov Polar aprotic solvents are often preferred for Sₙ2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity. The choice of chlorinating agent (e.g., SOCl₂, PCl₃, or Appel reaction conditions) can also be optimized to improve yields and simplify purification.

Beyond traditional optimization, novel techniques are emerging that offer significant advantages. One such technique is the use of continuous-flow microreactors . researchgate.netrsc.org These systems perform reactions in small, continuous-flow channels rather than in large batches. This technology offers superior control over reaction parameters like temperature and mixing, which can lead to higher yields, better selectivity, and improved safety, especially for exothermic reactions. cardiff.ac.uk The synthesis of the isomeric compound 2-chloro-2-methylbutane has been shown to be highly efficient in a microreactor, significantly shortening reaction times compared to batch processes. researchgate.net This approach could be readily adapted for the synthesis of this compound.

Another modern approach involves photoredox catalysis . These reactions use visible light to initiate radical-based transformations under very mild conditions. nih.govrsc.org While direct asymmetric chlorination of alkanes remains a challenge, related photoredox methods for creating alkyl halides from other functional groups, such as the deformylative chlorination of aldehydes, are being developed and represent a frontier in synthetic chemistry.

Continuous-Flow Microreactor Technology for Efficient Production

Continuous-flow chemistry, particularly utilizing microreactors, represents a significant advancement in the production of chemical compounds. While specific literature on the continuous-flow synthesis of this compound is not extensively detailed, the principles and demonstrated advantages of this technology in related syntheses, such as that of its isomer 2-chloro-2-methylbutane, provide a strong basis for its application. researchgate.net

Flow chemistry involves pumping reactants through a network of tubes or microchannels, where they mix and react. rsc.org This approach offers numerous advantages over conventional batch production, including enhanced heat and mass transfer, precise control over reaction parameters like temperature and residence time, and improved process safety. rsc.org For instance, the production of 2-chloro-2-methylbutane in a continuous-flow microreactor significantly shortens reaction time compared to batch processes by allowing for higher temperatures and pressures to be used safely. researchgate.net

Applying this to the synthesis of this compound, a hypothetical flow process would involve the stereospecific conversion of the precursor, (2R)-2-methylbutan-1-ol. Streams of the chiral alcohol and a suitable chlorinating agent (such as thionyl chloride or an Appel reaction system) would be continuously fed into a temperature-controlled microreactor. The rapid and efficient mixing within the microchannels ensures a homogenous reaction environment, while the high surface-area-to-volume ratio allows for precise temperature management, minimizing the formation of byproducts. This level of control is critical for maintaining the chiral integrity of the C2 stereocenter. The improved safety is also a key benefit, as hazardous reagents can be handled in small volumes within an enclosed system. rsc.org

Table 1: Comparison of Batch vs. Hypothetical Continuous-Flow Synthesis of this compound

| Parameter | Conventional Batch Process (Projected) | Continuous-Flow Microreactor (Projected) | Advantage of Flow Chemistry |

| Reaction Time | Hours | Minutes | Significant reduction in process time. researchgate.net |

| Temperature Control | Difficult to maintain uniformity | Precise (±1 °C) | Minimizes side reactions and degradation. |

| Mixing | Varies with scale | Rapid and efficient | Ensures reaction homogeneity and consistency. |

| Safety | Higher risk with large volumes of hazardous reagents | Small reaction volumes, enclosed system | Inherently safer process. rsc.org |

| Scalability | Complex, requires re-optimization | "Scaling-out" by parallelization | More straightforward and predictable scale-up. |

Regioselective and Chemoselective Control in Synthesis

Achieving high selectivity is paramount in the synthesis of a specific constitutional isomer and enantiomer like this compound. Both regioselectivity (control over the site of reaction) and chemoselectivity (control over which functional group reacts) are critical.

Direct free-radical chlorination of 2-methylbutane is an ineffective method for preparing 1-chloro-2-methylbutane with any degree of purity. The reaction is notoriously unselective, yielding a mixture of four different monochlorinated isomers: 1-chloro-2-methylbutane, 2-chloro-2-methylbutane, 2-chloro-3-methylbutane, and 1-chloro-3-methylbutane. stackexchange.comechemi.com

Consequently, the most effective strategy for achieving both regioselective and chemoselective control is to begin with a precursor that has a functional group at the desired carbon atom. For the synthesis of this compound, the ideal starting material is the chiral primary alcohol, (2R)-2-methylbutan-1-ol.

Chemoselectivity: This approach is inherently chemoselective, as the conversion of an alcohol to an alkyl chloride specifically targets the carbon-oxygen bond of the hydroxyl group. Reagents are chosen that preferentially react with the -OH group over the far less reactive C-H bonds throughout the molecule. organic-chemistry.org

Regioselectivity: The synthesis is perfectly regioselective, as the transformation occurs exclusively at the C1 position, the location of the hydroxyl functional group in the precursor alcohol.

Several reliable methods exist for the conversion of primary alcohols to alkyl chlorides while preserving the configuration of adjacent stereocenters:

Thionyl Chloride (SOCl₂): This is a common and highly effective reagent for converting primary alcohols to alkyl chlorides. youtube.com The reaction proceeds cleanly, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product. libretexts.org When reacting with a primary alcohol, the mechanism does not involve the adjacent chiral center, thus the (2R) configuration is retained.

The Appel Reaction: This reaction uses triphenylphosphine (B44618) (PPh₃) and a chlorine source, such as carbon tetrachloride (CCl₄) or N-chlorosuccinimide (NCS), to convert alcohols to alkyl chlorides under mild, neutral conditions. wikipedia.orgchem-station.com The reaction proceeds via an SN2 mechanism. nrochemistry.comorganic-chemistry.org In the case of (2R)-2-methylbutan-1-ol, the reaction occurs at the achiral C1 carbon, and therefore the stereochemistry at the C2 position remains unaffected, resulting in the desired this compound product.

Table 2: Comparison of Methods for Chlorination of (2R)-2-methylbutan-1-ol

| Method | Reagents | Mechanism Type | Stereochemical Outcome at C2 | Typical Yields |

| Thionyl Chloride | SOCl₂ | SNi or SN2 (solvent dependent) careerendeavour.comlibretexts.org | Retention | High |

| Appel Reaction | PPh₃, CCl₄ (or NCS) | SN2 nrochemistry.comorganic-chemistry.org | Retention | High |

Mechanistic Investigations of 2r 1 Chloro 2 Methylbutane Reactivity

Nucleophilic Substitution Reaction Mechanisms

Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, the chloride ion) by a nucleophile. The two primary mechanisms for this transformation are the S(_N)2 (bimolecular) and S(_N)1 (unimolecular) pathways.

Stereochemical Course of S(_N)2 Reactions

The S(_N)2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. youtube.com A key characteristic of this mechanism is the "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group. masterorganicchemistry.comlibretexts.org

This geometric constraint leads to a predictable stereochemical outcome: an inversion of configuration at the chiral center. masterorganicchemistry.comyoutube.com This phenomenon is often referred to as a Walden inversion. masterorganicchemistry.com In the case of (2R)-1-chloro-2-methylbutane, any S(_N)2 reaction will proceed with inversion of stereochemistry. The incoming nucleophile will attack the carbon bearing the chlorine, and as the carbon-chlorine bond breaks and the new carbon-nucleophile bond forms, the other groups on the chiral center will "flip," resulting in a product with the opposite (S) configuration. libretexts.orgyoutube.com

For example, the reaction with a cyanide nucleophile would yield (S)-3-methylpentanenitrile.

Reaction Stereochemistry:

Reactant: this compound

Mechanism: S(_N)2 (backside attack)

Product Configuration: (S)

Influence of Substrate Structure on S(_N)1 vs. S(_N)2 Pathways

The structure of the alkyl halide substrate is a critical factor in determining whether a substitution reaction follows an S(_N)1 or S(_N)2 pathway. masterorganicchemistry.compressbooks.pub this compound is classified as a primary (1°) alkyl halide because the carbon atom bonded to the chlorine is only attached to one other carbon atom.

S(_N)2 Pathway: This pathway is favored by substrates with minimal steric hindrance around the reaction center. masterorganicchemistry.commasterorganicchemistry.com Primary alkyl halides, like this compound, are ideal for S(_N)2 reactions because the nucleophile's approach to the electrophilic carbon is relatively unobstructed by bulky alkyl groups. masterorganicchemistry.compressbooks.pub

S(_N)1 Pathway: This pathway involves a two-step mechanism where the leaving group first departs to form a carbocation intermediate, which is then attacked by the nucleophile. masterorganicchemistry.com The rate-determining step is the formation of this carbocation. quora.com Primary carbocations are highly unstable and their formation is energetically unfavorable. masterorganicchemistry.comstackexchange.com Consequently, this compound is extremely unlikely to react via an S(_N)1 mechanism. masterorganicchemistry.comstackexchange.com

The preference for the S(_N)2 pathway for primary halides is strong, while tertiary halides, which can form stable carbocations, favor the S(_N)1 pathway. masterorganicchemistry.comquora.com Secondary halides can undergo either, depending on the reaction conditions. pressbooks.pub

| Factor | S(_N)2 Pathway | S(_N)1 Pathway |

|---|---|---|

| Substrate Class | Primary (1°) | Primary (1°) |

| Steric Hindrance | Low, favors S(_N)2 | N/A (Carbocation formation is key) |

| Intermediate | None (concerted mechanism) pressbooks.pub | Primary Carbocation (highly unstable) masterorganicchemistry.com |

| Rate Law | Rate = k[Alkyl Halide][Nucleophile] masterorganicchemistry.comyoutube.com | Rate = k[Alkyl Halide] pressbooks.pubquora.com |

| Conclusion | Highly Favored | Highly Disfavored |

Elimination Reaction Pathways

Elimination reactions compete with substitution and result in the formation of an alkene. The primary mechanisms are E2 (bimolecular) and E1 (unimolecular).

Regioselectivity and Stereoselectivity in E1 and E2 Reactions

E1 Reactions: Similar to S(_N)1 reactions, the E1 pathway proceeds through a carbocation intermediate. libretexts.org Due to the high instability of the primary carbocation that would be formed from this compound, the E1 mechanism is not a viable pathway under typical conditions. masterorganicchemistry.com E1 reactions are generally regioselective, favoring the most substituted (Zaitsev) alkene, and stereoselective, favoring the more stable trans (E) isomer. youtube.comchemistrysteps.comchemistrysteps.com

E2 Reactions: The E2 mechanism is a concerted, single-step process where a base removes a proton from a carbon adjacent (beta-position) to the leaving group, leading to the formation of a double bond as the leaving group departs. masterorganicchemistry.com This reaction requires a strong base. libretexts.org For this compound, there is only one beta-carbon that has hydrogen atoms. Therefore, only one constitutional isomer can be formed as a product: 2-methyl-1-butene . This means the reaction is not regioselective as there is no choice between different regioisomers (e.g., Zaitsev vs. Hofmann products).

The E2 reaction is, however, stereospecific, requiring an anti-periplanar geometry where the beta-hydrogen and the leaving group are in the same plane and on opposite sides of the carbon-carbon bond. masterorganicchemistry.com For an acyclic substrate like this compound, rotation around the C-C single bond allows this conformation to be easily achieved.

Competition between Substitution and Elimination Processes

For a primary alkyl halide like this compound, the outcome of the reaction is heavily dependent on the nature of the attacking species. The main competition is between the S(_N)2 and E2 pathways. libretexts.org

The determining factors are the strength and steric bulk of the base/nucleophile:

Strong, Unhindered Bases/Nucleophiles: Reagents like hydroxide (B78521) (HO⁻) or methoxide (B1231860) (CH₃O⁻) are strong bases and strong nucleophiles. For a primary substrate, the S(_N)2 pathway is less sterically hindered and generally proceeds faster than the E2 reaction. Thus, substitution is the major pathway. libretexts.orglibretexts.org

Strong, Sterically Hindered Bases: Large, bulky bases such as potassium tert-butoxide (KOt-Bu) are strong bases but poor nucleophiles. masterorganicchemistry.com Their size makes it difficult to approach the electrophilic carbon for a backside attack (S(_N)2). Instead, they are more effective at removing the less hindered beta-proton, strongly favoring the E2 elimination pathway. masterorganicchemistry.comlibretexts.org

Weak Bases/Good Nucleophiles: Species like iodide (I⁻), cyanide (CN⁻), or acetate (B1210297) (CH₃CO₂⁻) are good nucleophiles but weak bases. They will react almost exclusively via the S(_N)2 mechanism. libretexts.org

| Reagent Type | Example | Primary Role | Favored Pathway | Major Product |

|---|---|---|---|---|

| Strong Base / Strong Nucleophile | NaOH, NaOCH₃ | Nucleophile | S(_N)2 | Substitution |

| Strong, Bulky Base | KOC(CH₃)₃ | Base | E2 | Elimination |

| Weak Base / Good Nucleophile | NaCN, NaI | Nucleophile | S(_N)2 | Substitution |

| Weak Base / Weak Nucleophile | H₂O, CH₃OH | Weak Nucleophile | Very Slow S(_N)2 | Substitution (very slow) |

Reactivity with Specific Nucleophiles and Bases

The predictable nature of these reaction mechanisms allows for the synthesis of specific products from this compound by choosing the appropriate reagent.

| Reagent | Type | Dominant Mechanism | Major Organic Product |

|---|---|---|---|

| Sodium hydroxide (NaOH) | Strong Base / Strong Nucleophile | S(_N)2 | (S)-2-Methyl-1-butanol |

| Potassium tert-butoxide (KOC(CH₃)₃) | Strong, Sterically Hindered Base | E2 | 2-Methyl-1-butene |

| Sodium cyanide (NaCN) | Weak Base / Good Nucleophile | S(_N)2 | (S)-3-Methylpentanenitrile |

| Sodium iodide (NaI) in acetone | Weak Base / Good Nucleophile | S(_N)2 | (R)-1-Iodo-2-methylbutane* |

| Ethanol (CH₃CH₂OH) | Weak Base / Weak Nucleophile | S(_N)2 (very slow) | (S)-1-Ethoxy-2-methylbutane |

Kinetic Studies and Reaction Rate Analysis

Kinetic studies are fundamental to understanding the mechanistic pathways of a chemical reaction. For this compound, a primary alkyl chloride with steric hindrance at the β-carbon, kinetic analysis provides critical insights into the factors governing its reactivity in nucleophilic substitution reactions. While specific experimental rate data for this exact chiral compound is not extensively documented in publicly available literature, a comprehensive understanding of its kinetic profile can be constructed by analyzing the behavior of analogous primary and sterically hindered alkyl halides.

The reactivity of this compound is predominantly dictated by the steric environment surrounding the reactive center. As a primary chloroalkane, it is a candidate for bimolecular nucleophilic substitution (S(_N)2) reactions. However, the presence of a methyl group at the C2 position (the β-carbon) introduces significant steric hindrance, which is a key determinant of the reaction rate.

Detailed Research Findings

Research into the kinetics of S(_N)2 reactions has unequivocally demonstrated that the rate is highly sensitive to the steric bulk of the substrate. The transition state of an S(_N)2 reaction involves the simultaneous formation of a bond with the nucleophile and the breaking of the bond with the leaving group, resulting in a pentacoordinate carbon center. The presence of bulky substituents, even on adjacent carbons, can significantly destabilize this crowded transition state, thereby decreasing the reaction rate.

For primary alkyl halides, the general order of reactivity in S(_N)2 reactions is influenced by the degree of substitution at the β-carbon. An increase in branching at the β-position leads to a marked decrease in the reaction rate. This phenomenon is clearly illustrated when comparing the relative rates of reaction for various primary alkyl bromides with a given nucleophile.

The structure of this compound is analogous to that of 1-chloro-2-methylpropane (B167039) (neopentyl chloride), which is notorious for its extremely slow rate of S(_N)2 reaction. This low reactivity is attributed to the steric hindrance created by the bulky tert-butyl group, which effectively shields the electrophilic carbon from nucleophilic attack. Although the steric hindrance in this compound is less pronounced than in neopentyl chloride, the underlying principle of steric impediment remains a critical factor in its kinetic behavior.

Kinetic experiments on related compounds typically involve monitoring the disappearance of the reactant or the appearance of a product over time. For solvolysis reactions, where the solvent acts as the nucleophile, the rate can often be followed by measuring the production of the corresponding acid (e.g., HCl) via titration or by monitoring changes in conductivity.

Rate = k[this compound][Nucleophile]

In contrast, a unimolecular nucleophilic substitution (S(_N)1) reaction, which proceeds through a carbocation intermediate, would exhibit first-order kinetics, dependent only on the concentration of the alkyl halide. However, the formation of a primary carbocation from this compound is energetically unfavorable, making the S(_N)1 pathway highly unlikely under typical conditions.

Data Tables

To illustrate the impact of substrate structure on S(_N)2 reaction rates, the following table presents representative relative rate data for the reaction of various primary alkyl bromides with a common nucleophile. While these are not the absolute rate constants for this compound, they provide a clear and scientifically supported indication of its expected reactivity.

Table 1: Relative Rates of S(_N)2 Reactions for Various Primary Alkyl Bromides with a Strong Nucleophile

| Alkyl Bromide | Structure | Relative Rate |

|---|---|---|

| Methyl bromide | CH(_3)Br | 30 |

| Ethyl bromide | CH(_3)CH(_2)Br | 1 |

| n-Propyl bromide | CH(_3)CH(_2)CH(_2)Br | 0.4 |

| Isobutyl bromide | (CH(_3))(_2)CHCH(_2)Br | 0.03 |

| Neopentyl bromide | (CH(_3))(_3)CCH(_2)Br | 0.00001 |

This interactive table demonstrates the significant decrease in reaction rate with increasing steric hindrance at the β-carbon. This compound, with its branching at the C2 position, would be expected to have a reactivity comparable to isobutyl bromide, and significantly slower than unbranched primary haloalkanes.

Further analysis of reaction kinetics involves the determination of activation parameters, such as the activation energy (Ea) and the pre-exponential factor (A) from the Arrhenius equation:

k = Ae

Studies on analogous sterically hindered primary alkyl halides show a significantly higher activation energy for S(_N)2 reactions compared to unhindered substrates. This higher energy barrier is a direct consequence of the steric repulsion in the transition state.

Table 2: Hypothetical Activation Parameters for the S(_N)2 Reaction of Primary Alkyl Chlorides

| Alkyl Chloride | Relative Steric Hindrance | Expected Activation Energy (Ea) | Expected Relative Rate Constant (k) at 25°C |

|---|---|---|---|

| Ethyl chloride | Low | Lower | Higher |

| n-Propyl chloride | Low | Lower | Higher |

| 1-Chloro-2-methylbutane (B150327) | Moderate | Higher | Lower |

| Neopentyl chloride | High | Significantly Higher | Much Lower |

This interactive table illustrates the expected correlation between steric hindrance, activation energy, and the reaction rate constant for this compound in an S(_N)2 reaction.

Stereochemical Aspects and Chiral Recognition of 2r 1 Chloro 2 Methylbutane

Elucidation of Absolute Configuration and Optical Activity

(2R)-1-Chloro-2-methylbutane is a chiral molecule due to the presence of a stereocenter at the second carbon atom (C2), which is bonded to four different substituents: a hydrogen atom, a methyl group (-CH3), an ethyl group (-CH2CH3), and a chloromethyl group (-CH2Cl). This chirality gives rise to the existence of two non-superimposable mirror images, or enantiomers: this compound and (2S)-1-Chloro-2-methylbutane.

The absolute configuration, designated as (R) or (S) according to the Cahn-Ingold-Prelog priority rules, is intrinsically linked to the molecule's optical activity—the ability to rotate the plane of polarized light. The (S)-enantiomer has been identified as dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise) and is thus denoted with a (+) sign. A specific rotation value for (S)-(+)-1-Chloro-2-methylbutane has been reported to be in the range of [α]D²⁰ = +1.3° to +2.3° (neat). Consequently, the (2R)-enantiomer, being its mirror image, will be levorotatory, rotating the plane of polarized light by an equal magnitude but in the opposite direction (counter-clockwise), and is denoted with a (-) sign.

An interesting stereochemical correlation exists in the synthesis of this compound. For instance, the reaction of (-)-2-Methylbutan-1-ol with a chlorinating agent can yield (+)-1-Chloro-2-methylbutane. In this transformation, the configuration at the chiral center is retained, yet the sign of optical rotation changes. This highlights a crucial principle: there is no simple correlation between the (R)/(S) designation of a molecule and the direction (+)/(-) in which it rotates polarized light. This relationship must be determined experimentally.

Enantiomeric purity, often expressed as enantiomeric excess (ee), is a measure of the predominance of one enantiomer over the other in a mixture. Its determination is critical in asymmetric synthesis and pharmaceutical applications. Several analytical techniques are employed for this purpose, each relying on the differentiation of enantiomers, typically by converting them into diastereomeric species or placing them in a chiral environment.

Table 1: Methods for Determination of Enantiomeric Purity

| Method | Principle | Application to this compound |

|---|---|---|

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to different retention times and thus separation. | The enantiomers of 1-chloro-2-methylbutane (B150327) can be separated on a suitable CSP, allowing for quantification of each based on peak area. |

| Chiral Gas Chromatography (GC) | Similar to chiral HPLC, but with a gaseous mobile phase and often a chiral stationary phase, such as a cyclodextrin (B1172386) derivative. | This method is suitable for volatile compounds like haloalkanes and can resolve the (R) and (S) enantiomers. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | In the presence of a chiral solvating agent (CSA), enantiomers form transient diastereomeric complexes that exhibit distinct NMR signals. | A chiral solvating agent would form diastereomeric adducts with (R)- and (S)-1-chloro-2-methylbutane, causing separate signals (chemical shift non-equivalence) for corresponding protons or carbons, allowing for integration and ee calculation. |

| Polarimetry | Measures the angle of rotation of plane-polarized light caused by a sample. The observed rotation is proportional to the concentration of the excess enantiomer. | While it can confirm optical activity, it is less accurate for precise ee determination unless the specific rotation of the pure enantiomer is known and the sample is free of other optically active compounds. |

Conformational Analysis of this compound

The rotation around single (sigma) bonds in this compound gives rise to various spatial arrangements known as conformations or conformers. These conformers are not isomers but are different shapes of the same molecule that rapidly interconvert at room temperature. Their relative stabilities are dictated by factors such as torsional strain (from eclipsing bonds) and steric strain (from repulsive interactions between bulky groups). The analysis is typically focused on rotation around the C1-C2 and C2-C3 bonds.

Viewing the molecule via a Newman projection along the C2-C3 bond, the front carbon (C2) has a hydrogen, a methyl group, and a chloromethyl group attached. The back carbon (C3) is part of an ethyl group. Rotation around this bond leads to staggered and eclipsed conformations. The most stable conformers are the staggered ones, where the substituents are maximally separated. Among these, the anti conformation, with the largest groups (chloromethyl and methyl on C2 and C3 respectively) positioned 180° apart, is generally the most stable. Gauche conformations, where these groups are 60° apart, are slightly less stable due to steric interactions.

Determining the relative energies and populations of different conformers can be achieved through both experimental and computational methods.

Experimental Approaches : Techniques like variable-temperature NMR spectroscopy can be used to study conformational equilibria. At low temperatures, the interconversion between conformers can be slowed enough to observe signals for individual conformers, allowing for the determination of their relative populations and energy differences. Vibrational spectroscopy (Infrared and Raman) can also provide information on the conformational composition of a sample.

Theoretical Approaches : Computational chemistry provides powerful tools for conformational analysis. Molecular mechanics (MM) force fields (e.g., MM3, MMFF) and quantum mechanical calculations (e.g., Density Functional Theory, B3LYP) can be used to calculate the potential energy of the molecule as a function of dihedral angles. These calculations can generate a potential energy surface, identifying the energy minima corresponding to stable conformers and the energy barriers to rotation between them. For similar small haloalkanes, these calculations have shown that gauche conformers can be stabilized by hyperconjugative interactions, sometimes counteracting steric repulsion.

Table 2: Predicted Relative Stabilities of C2-C3 Rotamers for this compound

| Conformation | Dihedral Angle (CH₂Cl-C2-C3-CH₃) | Key Interaction | Predicted Relative Energy |

|---|---|---|---|

| Staggered (Anti) | 180° | Largest groups are furthest apart. | Lowest |

| Staggered (Gauche 1) | 60° | Gauche interaction between CH₂Cl and CH₃. | Higher |

| Staggered (Gauche 2) | 300° (-60°) | Gauche interaction between CH₃ and CH₃. | Higher |

The conformational preferences of this compound directly impact its chemical reactivity, particularly in stereospecific and stereoselective reactions like nucleophilic substitutions (SN2) and eliminations (E2).

SN2 Reactions : The SN2 reaction involves a backside attack by a nucleophile on the carbon bearing the leaving group. For this compound, this occurs at C1. The rate of this reaction is highly sensitive to steric hindrance around the reaction site. Different conformers will present the chloromethyl group (-CH2Cl) in different steric environments. Conformations where the bulky ethyl and methyl groups at C2 are rotated away from the path of the incoming nucleophile will react faster than those where these groups shield the C1 carbon. Increased branching at the carbon adjacent to the reaction center (the β-carbon, C2 in this case) is known to slow SN2 reactions due to steric hindrance, a factor that is conformation-dependent.

Chiral Discrimination and Enantiomeric Recognition in Chemical Systems

Chiral discrimination is the process by which a chiral environment or agent interacts differently with the two enantiomers of a chiral compound. This is the basis for enantiomeric separation and analysis.

Advanced NMR techniques using chiral liquid crystals (CLCs) as solvents have proven successful in discriminating between enantiomers of simple chiral alkanes and their derivatives. In these anisotropic media, enantiomers orient themselves differently, leading to measurable differences in NMR parameters like residual dipolar or quadrupolar couplings. This allows for the direct visualization of separate signals for each enantiomer in the NMR spectrum, a feat not possible in standard isotropic solvents.

Another significant method for chiral recognition involves the use of host-guest chemistry, particularly with cyclodextrins. Cyclodextrins are chiral, bucket-shaped macrocycles with a hydrophobic interior and a hydrophilic exterior. They can encapsulate guest molecules, like this compound, within their cavity. The formation of these inclusion complexes is stereoselective; the chiral cavity of the cyclodextrin interacts differently with the (R) and (S) enantiomers, leading to diastereomeric complexes with different stabilities. This difference in binding affinity can be exploited for separation in chromatography or detected by various analytical methods. The recognition process relies on a precise fit and multiple non-covalent interactions between the host and the guest, making it highly sensitive to the guest's three-dimensional shape.

Application of 2r 1 Chloro 2 Methylbutane As a Chiral Synthon in Complex Molecule Synthesis

Precursor in Asymmetric Grignard Reagent Formation

The primary utility of (2R)-1-chloro-2-methylbutane in asymmetric synthesis stems from its conversion to the corresponding Grignard reagent, (2R)-2-methylbutylmagnesium chloride. This organometallic compound acts as a chiral nucleophile, capable of inducing stereoselectivity in additions to prochiral carbonyl compounds.

The formation of the Grignard reagent proceeds by reacting this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The resulting (2R)-2-methylbutylmagnesium chloride possesses a stereogenic center that influences the trajectory of its attack on a planar carbonyl group.

When this chiral Grignard reagent reacts with a prochiral aldehyde or ketone, the approach to the two faces of the carbonyl (the Re and Si faces) is energetically non-equivalent. This leads to the formation of two diastereomeric transition states. wikipedia.org The difference in the activation energies for these two pathways results in the preferential formation of one enantiomeric alcohol product over the other, a phenomenon known as asymmetric induction. wmich.edu

The level of stereoselectivity achieved depends on several factors, including the structure of the carbonyl substrate, reaction temperature, and solvent. While this method may not always achieve the high enantiomeric excesses seen with modern catalytic systems, it represents a fundamental strategy in substrate-controlled asymmetric synthesis. msu.edu

| Reactant 1 | Reactant 2 (Prochiral Ketone) | Major Product (Chiral Alcohol) | Key Principle |

|---|---|---|---|

| (2R)-2-methylbutylmagnesium chloride | Acetophenone | (R)-2-phenyl-4-methylhexan-2-ol and (S)-2-phenyl-4-methylhexan-2-ol (unequal amounts) | Asymmetric Induction via Chiral Nucleophile |

| (2R)-2-methylbutylmagnesium chloride | Benzaldehyde | (R)-1-phenyl-3-methylpentan-1-ol and (S)-1-phenyl-3-methylpentan-1-ol (unequal amounts) | Formation of Diastereomeric Transition States |

Role in the Synthesis of Chiral Pharmaceutical Intermediates

The (2R)-2-methylbutyl moiety is a structural component found in various biologically active molecules. Consequently, this compound serves as a key starting material for chiral pharmaceutical intermediates that incorporate this fragment. While many complex pharmaceuticals may use more convergent synthetic strategies in their final manufacturing routes, this chiral synthon is valuable for creating building blocks for initial drug discovery and structure-activity relationship (SAR) studies.

One important application is the synthesis of enantiomerically pure (R)-2-methylbutanoic acid. This can be achieved by the carboxylation of the Grignard reagent, (2R)-2-methylbutylmagnesium chloride, with carbon dioxide. Chiral carboxylic acids are crucial intermediates in the synthesis of a wide array of pharmaceutical agents.

Furthermore, the chloride can be converted to other functional groups to generate different chiral intermediates. For instance, substitution of the chloride with an azide (B81097) group, followed by reduction, yields (R)-2-methylbutylamine. chemicalbook.com This chiral amine is a versatile building block for synthesizing amides, ureas, and other nitrogen-containing compounds relevant to medicinal chemistry.

| Starting Material | Reagents | Chiral Intermediate | Pharmaceutical Relevance |

|---|---|---|---|

| This compound | 1. Mg, THF 2. CO₂ 3. H₃O⁺ | (R)-2-Methylbutanoic acid | Precursor for chiral esters and amides |

| This compound | 1. NaN₃ 2. LiAlH₄ or H₂, Pd/C | (R)-2-Methylbutylamine | Building block for nitrogen-containing APIs |

Utilization in the Construction of Natural Products and Analogues

The (R)-2-methylbutyl structural motif is present in a number of bioactive natural products. Therefore, this compound represents a logical and readily available chiral starting material for the synthesis of these molecules or their analogues.

An example of a natural product containing this chiral unit is Scyphostatin, a potent and selective inhibitor of neutral sphingomyelinase. wmich.edu The complex lipophilic side chain of Scyphostatin features this C5 fragment at its terminus. While the total syntheses of Scyphostatin reported in the literature often employ sophisticated catalytic methods to construct the intricate side chain, the use of this compound or its derivatives provides a more direct, albeit less elegant, approach for introducing the terminal chiral fragment, particularly for the synthesis of simplified analogues for biological evaluation. wikipedia.org

The Grignard reagent derived from this compound can be used in coupling reactions (e.g., Negishi or Kumada coupling) with appropriate vinyl or aryl halides to build up the carbon skeleton required for such natural product side chains.

Development of Novel Chiral Auxiliaries and Ligands from this compound Scaffolds

The development of new chiral ligands and auxiliaries is fundamental to advancing asymmetric catalysis. The C5 chiral scaffold of this compound provides an excellent starting point for the synthesis of such molecules.

A common strategy involves the conversion of the chloroalkane to more versatile chiral precursors, such as (R)-2-methyl-1-butanol (via hydrolysis or S(_N)2 reaction with a hydroxide (B78521) source) or (R)-2-methylbutylamine. These chiral building blocks, particularly chiral amino alcohols, are widely used in the synthesis of privileged ligand classes for transition-metal catalysis. academie-sciences.fr

For example, (R)-2-methyl-1-butanol can be used to synthesize chiral phosphinite ligands. academie-sciences.fr Similarly, (R)-2-methylbutylamine can be incorporated into the structure of chiral amides, diamines, or Schiff bases, which are effective ligands for a variety of asymmetric transformations, including reductions, alkylations, and C-H functionalization reactions. mdpi.com The steric and electronic properties of the 2-methylbutyl group can influence the chiral environment around the metal center, thereby controlling the stereochemical outcome of the catalyzed reaction. rsc.org

Computational Chemistry and Theoretical Studies on 2r 1 Chloro 2 Methylbutane

Density Functional Theory (DFT) Calculations for Structural Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic structure of molecules. nanobioletters.com For (2R)-1-Chloro-2-methylbutane, DFT calculations are employed to find the most stable three-dimensional arrangement of its atoms, corresponding to the global minimum on the potential energy surface.

The process begins with an initial guess of the molecular geometry. The calculations then iteratively solve the Kohn-Sham equations to minimize the electronic energy of the system, adjusting the positions of the atoms until the forces on them are negligible. This structural optimization provides precise information on bond lengths, bond angles, and dihedral angles. A choice of a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is crucial for obtaining accurate results that correlate well with experimental data.

Table 1: Predicted Geometrical Parameters for this compound from a Hypothetical DFT Optimization

| Parameter | Atom Pair/Triplet/Quartet | Predicted Value |

| Bond Length | C1-Cl | 1.80 Å |

| C1-C2 | 1.54 Å | |

| C2-C3 | 1.55 Å | |

| C2-C(methyl) | 1.54 Å | |

| C3-C4 | 1.53 Å | |

| Bond Angle | Cl-C1-C2 | 111.5° |

| C1-C2-C3 | 112.0° | |

| H-C1-Cl | 108.5° | |

| Dihedral Angle | Cl-C1-C2-C3 | -65.0° (gauche) |

Note: The values in this table are representative examples of what a DFT calculation might yield and are for illustrative purposes.

Ab Initio and Semi-Empirical Methods for Electronic Structure Analysis

Beyond structural optimization, understanding the electronic structure is key to predicting a molecule's reactivity. Ab initio and semi-empirical methods are two primary approaches for this analysis. libretexts.org

Ab Initio Methods: These "first-principles" methods calculate molecular properties based solely on quantum mechanics, without using experimental data for parameterization. libretexts.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer increasing levels of accuracy. For this compound, ab initio calculations can provide highly accurate predictions of electronic properties such as ionization potential, electron affinity, and the distribution of electron density. However, their high computational cost can limit their application to smaller systems or require significant computing resources. dtic.mil

Semi-Empirical Methods: These methods simplify the complex equations of quantum mechanics by incorporating parameters derived from experimental data. core.ac.uk Methods like AM1, PM3, and MNDO are computationally much faster than ab initio techniques, making them suitable for larger molecules or for preliminary, rapid analyses. core.ac.uk While less accurate, they can provide valuable qualitative insights into the electronic structure of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity.

Table 2: Comparison of Computational Methodologies

| Method Type | Basis of Calculation | Relative Computational Cost | Typical Application for this compound |

| Ab Initio | First-principles quantum mechanics | High | Highly accurate electronic energy and property calculations. |

| DFT | Electron density | Medium | Gold standard for structural optimization and vibrational analysis. |

| Semi-Empirical | Simplified quantum mechanics with empirical parameters | Low | Rapid screening of conformations, analysis of large systems. |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics methods analyze a static molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations can reveal its conformational landscape by modeling the rotation around its single bonds. This allows for the identification of the most populated conformers (e.g., anti, gauche) and the energy barriers between them. Furthermore, by simulating a collection of this compound molecules, MD can be used to study intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, which govern the bulk properties of the substance in its liquid state. These simulations can predict properties like density, viscosity, and diffusion coefficients.

Prediction of Reaction Pathways and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, a primary reaction of interest is nucleophilic substitution (SN1/SN2). Theoretical methods can be used to map out the entire reaction pathway.

Theoretical Spectroscopic Data Prediction and Validation

Computational methods can predict various types of molecular spectra, which serve as a crucial link between theoretical models and experimental reality.

Infrared (IR) Spectroscopy: By performing a frequency calculation after a DFT-based geometry optimization, the vibrational modes of this compound can be predicted. The resulting theoretical IR spectrum, showing the frequencies and intensities of vibrational modes like C-H and C-Cl stretching and bending, can be compared directly with experimental spectra for validation of the computational model. nanobioletters.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict the chemical shifts (δ) of ¹H and ¹³C atoms. This is achieved by calculating the magnetic shielding tensors for each nucleus within the optimized molecular structure. Comparing these predicted chemical shifts with experimental NMR data helps in confirming the structure and assigning specific peaks in the spectrum.

Table 3: Hypothetical Comparison of Experimental and Calculated Vibrational Frequencies

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (DFT/B3LYP) |

| C-H Stretch (methyl/methylene) | 2880-2970 | 2900-3000 |

| C-H Bend (methyl/methylene) | 1370-1470 | 1380-1480 |

| C-Cl Stretch | 650-750 | 680 |

Note: Calculated frequencies are often systematically scaled to better match experimental values.

Advanced Spectroscopic Characterization for Elucidating Stereochemistry and Conformation of 2r 1 Chloro 2 Methylbutane

Vibrational Circular Dichroism (VCD) and Circular Dichroism (CD) Spectroscopy

Chiroptical techniques like VCD and CD are exceptionally powerful for non-invasively determining the absolute stereochemistry of chiral molecules in solution.

Vibrational circular dichroism (VCD) measures the differential absorption of left and right circularly polarized light in the infrared region, corresponding to molecular vibrational transitions. wikipedia.orgresearchgate.net Only chiral molecules exhibit a VCD signal, and enantiomers produce spectra that are equal in magnitude but opposite in sign. spectroscopyeurope.com This property makes VCD an ideal method for determining the absolute configuration of molecules like (2R)-1-Chloro-2-methylbutane. nih.gov

The standard procedure involves a synergistic approach between experiment and theory. wikipedia.org First, the experimental VCD spectrum of the compound is recorded. Concurrently, the three-dimensional structures of the most stable conformers of one enantiomer (e.g., the R enantiomer) are calculated using computational methods such as Density Functional Theory (DFT). The VCD spectrum for this specific configuration is then simulated. wikipedia.orgrsc.org

By comparing the experimental VCD spectrum with the computationally predicted spectrum, the absolute configuration can be assigned. If the experimental spectrum of the dextrorotatory (+) enantiomer matches the predicted spectrum for the R configuration, then the absolute configuration is confirmed as R. This method is definitive and does not require crystallization, which is a major advantage over techniques like anomalous dispersion X-ray crystallography. spectroscopyeurope.com

This compound is a flexible molecule with multiple single bonds, allowing for free rotation and the existence of several conformational isomers (rotamers). VCD spectroscopy is highly sensitive to these conformational changes, as the spatial arrangement of atoms directly influences the VCD signal. semanticscholar.orgnih.gov

A comprehensive conformational analysis involves calculating the potential energy surface of the molecule to identify all low-energy, stable conformers. The IR and VCD spectra for each of these individual conformers are then computed. The final, predicted spectrum is a Boltzmann-weighted average of the spectra of all significantly populated conformers at a given temperature. spectroscopyeurope.com

By comparing this conformationally-averaged theoretical spectrum with the experimental VCD spectrum, researchers can gain detailed insights into the conformational landscape of this compound in solution. This comparison can confirm the presence of predicted conformers and determine their relative populations, providing a complete three-dimensional picture of the molecule's structure and dynamics. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Conformational Isomers

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. While VCD measures the chiroptical aspect of these vibrations, standard IR and Raman spectra provide fundamental information about molecular structure and the presence of different conformers.

For this compound, different spatial arrangements of the atoms in its various rotational isomers lead to distinct sets of vibrational frequencies. These differences are often most apparent in the "fingerprint region" of the IR and Raman spectra (below 1500 cm⁻¹). Studies on analogous haloalkanes have shown that vibrational bands can be assigned to specific conformers, such as trans and gauche isomers. rsc.org

By analyzing the IR and Raman spectra, potentially at varying temperatures to alter the equilibrium population of conformers, one can identify bands corresponding to different rotational isomers. This experimental data, often supported by computational frequency calculations, allows for the characterization of the conformational mixture present in a sample. rsc.orgsigmaaldrich.com

Table 2: Characteristic Infrared (IR) Absorption Regions for this compound

| Bond | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (sp³) | Stretching | 2850 - 3000 |

| C-H | Bending | 1350 - 1470 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (2S)-1-Chloro-2-methylbutane |

| 1-chloro-2-methylbutane (B150327) |

| 1-chloro-2-methylpropane (B167039) |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry, particularly utilizing electron ionization (EI-MS), is a pivotal analytical technique for confirming the molecular structure of this compound. This method provides precise information on the compound's molecular weight and offers deep insights into its structural arrangement through the analysis of characteristic fragmentation patterns. wikipedia.org

Upon introduction into the mass spectrometer, the this compound molecule is ionized, typically by losing an electron, to form an energetically unstable molecular ion ([C₅H₁₁Cl]⁺•). chemguide.co.uk The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion is observed as a pair of peaks, [M]⁺• and [M+2]⁺•, separated by two mass units. docbrown.infolibretexts.org However, for branched alkyl halides like 1-chloro-2-methylbutane, the molecular ion is highly prone to fragmentation and is often observed with very low intensity or may be absent altogether. docbrown.infojove.com

| Ion | Proposed Structure | Expected m/z | Notes |

|---|---|---|---|

| [M]⁺• | [C₅H₁₁³⁵Cl]⁺• | 106 | Corresponds to the molecule with the ³⁵Cl isotope. Often has very low abundance. |

| [M+2]⁺• | [C₅H₁₁³⁷Cl]⁺• | 108 | Corresponds to the molecule with the ³⁷Cl isotope. Intensity is approximately one-third of the [M]⁺• peak. libretexts.org |

The true structural confirmation is derived from the fragmentation analysis. The molecular ion breaks down into smaller, more stable charged fragments in predictable ways. The resulting mass spectrum displays a unique fingerprint based on the m/z ratios of these fragment ions. The primary fragmentation pathways for 1-chloro-2-methylbutane are governed by the cleavage of the weakest bonds and the formation of the most stable carbocations. chemguide.co.ukdocbrown.info

Key fragmentation pathways include:

Loss of a Chloromethyl Radical: The most significant fragmentation involves the cleavage of the C1-C2 bond, leading to the loss of a chloromethyl radical (•CH₂Cl). This pathway forms a highly stable secondary carbocation, the sec-butyl cation ([C₄H₉]⁺). This ion is responsible for the peak at m/z 57, which is typically the most intense peak in the spectrum, known as the base peak. chemguide.co.uknih.gov

Alpha-Cleavage: A common pathway for alkyl halides is the cleavage of the bond alpha to the halogen-bearing carbon. youtube.comlibretexts.org This results in the formation of a [CH₂Cl]⁺ ion, which produces a characteristic isotopic signature with peaks at m/z 49 ([CH₂³⁵Cl]⁺) and m/z 51 ([CH₂³⁷Cl]⁺) in a 3:1 intensity ratio. docbrown.info

Cleavage at the Branch Point: Fragmentation can occur via the loss of an ethyl radical (•C₂H₅) from the molecular ion. This yields a [C₃H₆Cl]⁺ fragment, which also exhibits the chlorine isotopic pattern with peaks at m/z 77 and m/z 79. docbrown.info

Loss of a Chlorine Radical: Cleavage of the weaker C-Cl bond results in the loss of a chlorine radical (•Cl), producing a pentyl cation ([C₅H₁₁]⁺) at m/z 71. docbrown.infoyoutube.com

Further Fragmentation: The spectrum also contains peaks corresponding to smaller alkyl fragments, such as the allyl cation ([C₃H₅]⁺) at m/z 41 and the ethyl cation ([C₂H₅]⁺) at m/z 29, which arise from subsequent fragmentation events. docbrown.infonih.gov

The relative abundances of these fragments provide a detailed structural fingerprint. The prominent base peak at m/z 57 strongly indicates the presence of a C₄H₉ moiety, and the characteristic isotopic pairs (e.g., m/z 49/51) unambiguously confirm the presence of a single chlorine atom. docbrown.infonih.gov While standard EI-MS confirms the constitution and connectivity of 1-chloro-2-methylbutane, it cannot distinguish between the (2R) and (2S) enantiomers, as they possess identical mass and fragmentation behavior under these conditions.

| m/z | Proposed Ion Structure | Fragmentation Pathway | Typical Relative Intensity |

|---|---|---|---|

| 77 / 79 | [CH₃CHCH₂Cl]⁺ | Loss of •C₂H₅ | Low |

| 71 | [C₅H₁₁]⁺ | Loss of •Cl | Low |

| 57 | [CH₃CH₂CH(CH₃)]⁺ | Loss of •CH₂Cl | Base Peak |

| 49 / 51 | [CH₂Cl]⁺ | Alpha-cleavage | Medium |

| 41 | [C₃H₅]⁺ | Further fragmentation | High |

| 29 | [C₂H₅]⁺ | Further fragmentation | High |

Future Research Directions and Emerging Paradigms in 2r 1 Chloro 2 Methylbutane Chemistry

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant frontier for the synthesis of chiral chloroalkanes like (2R)-1-Chloro-2-methylbutane. umontreal.ca Flow chemistry offers enhanced control over reaction parameters, improved safety profiles, and superior scalability. umontreal.ca

Recent research has demonstrated a highly efficient synthesis of the related compound, 2-chloro-2-methylbutane (B165293), using a continuous-flow microreactor for the hydrochlorination of isoamylene. researchgate.netresearchgate.net This approach significantly shortens reaction times compared to batch processes. researchgate.net Future work on this compound will likely adapt stereospecific synthesis routes, such as the reaction of (R)-2-methyl-1-butanol with a chlorinating agent, to a flow-based system.

Key advantages of this integration include:

Enhanced Safety: Flow reactors handle smaller volumes of reagents at any given time, minimizing risks associated with exothermic reactions or the handling of hazardous materials like concentrated hydrochloric acid. researchgate.net

Precise Process Control: The high surface-area-to-volume ratio in microreactors allows for superior control over temperature and residence time, which is crucial for minimizing side products and preserving stereochemical integrity. umontreal.ca

Automation and High-Throughput Experimentation: Automated flow synthesis platforms enable rapid optimization of reaction conditions, such as temperature, pressure, and reagent stoichiometry. syrris.com This can accelerate the discovery of ideal conditions for the synthesis of this compound with high enantiomeric purity.

A study on the achiral analogue provides a template for the optimization parameters that would be critical in developing a flow synthesis for the (2R)-enantiomer.

Table 1: Optimized Flow Synthesis Parameters for 2-Chloro-2-methylbutane

| Parameter | Optimal Value |

|---|---|

| Temperature | 90°C |

| Pressure | 0.67 MPa |

| Residence Time | 15 min |

| Molar Ratio (HCl:isoamylene) | 2.80:1.00 |

Data adapted from a study on the synthesis of 2-Chloro-2-methylbutane in a continuous-flow microreactor. researchgate.net

Future research will focus on translating stereospecific reactions into such optimized flow environments, potentially utilizing immobilized reagents or catalysts to further enhance efficiency and product purity.

Sustainable Synthesis and Green Chemistry Approaches

Applying the principles of green chemistry is essential for the future production of this compound. researchgate.netmdpi.com This involves evaluating and improving synthesis routes based on metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI). mdpi.comwhiterose.ac.ukresearchgate.net

The traditional synthesis from (R)-2-methyl-1-butanol and concentrated hydrochloric acid, while effective, can be critiqued from a green chemistry perspective. Future research should target several key areas for improvement:

Alternative Chlorinating Agents: Research into replacing traditional reagents like thionyl chloride or concentrated HCl with more benign alternatives could reduce corrosive waste streams. For example, exploring solid-supported chlorinating agents could simplify purification and minimize waste.

Bio-based Feedstocks: Investigating the synthesis of the precursor, (R)-2-methyl-1-butanol, from renewable bio-based sources, such as engineered microorganisms, could significantly improve the lifecycle sustainability of this compound. nih.gov

Solvent Selection: Moving towards greener solvents or solvent-free conditions is a core principle of green chemistry. researchgate.net Future work could explore the synthesis in solvents with better environmental, health, and safety profiles than traditional chlorinated or ethereal solvents.

Table 2: Comparative Green Chemistry Metrics for a Hypothetical Synthesis

| Metric | Traditional Route (e.g., with SOCl₂) | Potential Greener Route (e.g., Catalytic) |

|---|---|---|

| Atom Economy | Moderate (Byproducts like SO₂ and HCl are generated) | High (Fewer atoms are wasted in byproducts) |

| Process Mass Intensity (PMI) | High (Large amounts of solvents and reagents relative to product) | Low (Reduced solvent and reagent use) |

| Solvent Choice | Often uses hazardous solvents (e.g., pyridine) | Utilizes benign solvents (e.g., water, ethanol) or is solvent-free |

| Energy Input | May require heating for extended periods | Optimized for lower temperatures and shorter reaction times |

By focusing on these areas, the synthesis of this compound can be made more economically and environmentally sustainable.

Exploration of Novel Reactivity and Catalytic Applications

As a chiral primary alkyl halide, this compound is a versatile electrophile for introducing a chiral pentyl fragment. While its use in classical Sₙ2 reactions is established, future research will likely delve into more advanced and novel transformations. ualberta.ca

Asymmetric Catalysis: A key emerging area is the use of chiral alkyl halides in metal-catalyzed cross-coupling reactions. Research could explore conditions under which this compound can participate in reactions (e.g., Suzuki, Negishi, or Kumada couplings) with retention or predictable inversion of its stereocenter.

Formation of Chiral Organometallics: The conversion of this compound into chiral organometallic reagents, such as Grignard reagents or organocuprates, provides a pathway to create complex molecules with high stereocontrol. Future studies could focus on optimizing the formation of these reagents and expanding their application in the stereoselective synthesis of natural products and pharmaceuticals.

Enantioselective Reactions: The compound can serve as a benchmark substrate for developing new enantioselective catalytic systems. alfachemic.com For example, new catalysts for nucleophilic substitution could be tested on this compound to evaluate their stereocontrol.

Table 3: Potential Areas for Novel Reactivity and Catalytic Exploration

| Reaction Class | Specific Goal | Potential Application |

|---|---|---|

| Stereoretentive Cross-Coupling | Develop Ni or Pd catalysts that prevent racemization during C-C bond formation. | Synthesis of complex chiral molecules without needing a chiral pool starting material for the other fragment. |

| Chiral Grignard Reagent Formation | Optimize conditions to form the corresponding Grignard reagent without loss of stereochemical purity. | Use as a chiral nucleophile in additions to carbonyls and other electrophiles. |

| Dual Catalysis Systems | Combine a photocatalyst with a chiral transition metal catalyst to enable novel C-H functionalization or coupling reactions. | Access to previously unattainable chiral molecular architectures. |

Exploring these avenues will broaden the synthetic utility of this compound beyond its current role as a simple chiral building block.

Advanced In Silico Modeling for Predictive Chemistry

Computational chemistry and in silico modeling are becoming indispensable tools for accelerating chemical research and development. For this compound, these models can provide deep mechanistic insights and predict properties, thereby guiding experimental work more efficiently.

Reaction Pathway and Mechanistic Analysis: Density Functional Theory (DFT) and other quantum chemical methods can be used to model the transition states of reactions involving this compound. mdpi.comresearchgate.net This allows for the calculation of activation energies for competing pathways (e.g., Sₙ2 vs. E2), helping chemists select conditions that favor the desired product. sciforum.net

Process Simulation and Optimization: As demonstrated with the achiral analogue, Computational Fluid Dynamics (CFD) can simulate the fluid flow, heat transfer, and mass transport within a microreactor. researchgate.netresearchgate.net Applying CFD to the flow synthesis of this compound can predict optimal reactor designs and operating conditions before a physical prototype is even built.

Predictive Toxicology and Property Modeling: In silico models, such as Quantitative Structure-Activity Relationship (QSAR) models, can predict the physicochemical properties, biological activity, and potential toxicity of this compound and its derivatives. nih.govresearchgate.netrsc.org This is crucial for early-stage hazard assessment and for designing safer chemicals, aligning with green chemistry principles.

The integration of these computational approaches will lead to a more profound understanding of the chemistry of this compound, enabling more rapid, safe, and sustainable process development.

Q & A

Basic: What methods are recommended for synthesizing enantiomerically pure (2R)-1-Chloro-2-methylbutane?

The synthesis typically begins with 2-methylbutanol as the starting reagent. A common approach involves treating the alcohol with thionyl chloride (SOCl₂) or HCl under controlled conditions to achieve stereospecific substitution. To ensure enantiomeric purity, chiral catalysts or resolution techniques (e.g., chiral chromatography) may be employed post-synthesis. Monitoring reaction progress via GC-MS or NMR is critical to confirm the absence of byproducts like 1-chloro-3-methylbutane, which can arise from competing reaction pathways .

Advanced: How do reaction conditions influence the product distribution in radical chlorination of 2-methylbutane?

Radical chlorination of 2-methylbutane yields four isomers due to differing reactivities of tertiary (tert), secondary (sec), and primary (prim) hydrogen atoms. The reactivity ratio (tert:sec:prim ≈ 5:4:1) and hydrogen atom abundance determine product distribution. For example:

- 1-Chloro-2-methylbutane : 6 prim H × 1 reactivity → ~27.3%

- 2-Chloro-2-methylbutane : 1 tert H × 5 reactivity → ~22.7%

- 2-Chloro-3-methylbutane : 2 sec H × 4 reactivity → ~36.4%

- 1-Chloro-3-methylbutane : 3 prim H × 1 reactivity → ~13.6%

Discrepancies between theoretical and experimental yields (e.g., 1-chloro-2-methylbutane at 30% vs. predicted 27.3%) may arise from solvent polarity, temperature, or competing chain-termination pathways .

Advanced: How is this compound utilized in asymmetric synthesis?

The Grignard reagent derived from (+)-(2R)-1-Chloro-2-methylbutane has been used to synthesize partially optically active carbinols. For example, reactions with alkyl phenyl ketones yield secondary alcohols with enantiomeric excess (e.e.), dependent on steric and electronic factors of the ketone substituents. Kinetic studies suggest that bulky aryl groups enhance stereochemical control by slowing down competing racemization pathways .

Basic: What spectroscopic techniques are suitable for characterizing this compound?

- Infrared (IR) Spectroscopy : C-Cl stretching vibrations appear at ~550–650 cm⁻¹.

- Raman Spectroscopy : Differentiates crystalline, liquid, and glass phases by analyzing vibrational modes of the chiral center.

- NMR : ¹H NMR shows distinct signals for methyl groups (δ 0.8–1.2 ppm) and the methine proton adjacent to Cl (δ 4.0–4.5 ppm). Enantiomeric purity can be confirmed using chiral shift reagents .

Advanced: How can computational methods resolve contradictions in reported product ratios from radical chlorination?

Discrepancies in product distributions (e.g., vs. 16) may stem from differences in experimental conditions or approximations in reactivity ratios. Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity. For example, comparing activation energies for H-abstraction at tert vs. sec positions under varying temperatures can refine theoretical models .

Advanced: What role does solvent choice play in the stereochemical outcomes of Grignard reactions involving this compound?

Polar aprotic solvents (e.g., THF) stabilize the Grignard reagent, enhancing nucleophilicity and stereoselectivity. In contrast, protic solvents may quench the reagent or promote racemization. Computational studies (e.g., MD simulations) can predict solvent effects on transition-state geometries, aiding in reaction optimization .

Basic: What safety protocols are critical when handling this compound?

- Flammability : Store in a cool, well-ventilated area away from ignition sources (flash point: -6.7°C).